tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1893851-99-4
VCID: VC3028375
InChI: InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F
Molecular Formula: C12H17FN2O2
Molecular Weight: 240.27 g/mol

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate

CAS No.: 1893851-99-4

Cat. No.: VC3028375

Molecular Formula: C12H17FN2O2

Molecular Weight: 240.27 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate - 1893851-99-4

Specification

CAS No. 1893851-99-4
Molecular Formula C12H17FN2O2
Molecular Weight 240.27 g/mol
IUPAC Name tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
Standard InChI InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16)
Standard InChI Key KMNZOOXPIJZDBQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F

Introduction

Chemical Structure and Properties

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate (CAS No.: 1893851-99-4) is an aromatic carbamate with a fluorophenyl core structure that features two key functional groups: an aminomethyl (-CH₂NH₂) substituent at the 3-position and a tert-butyloxycarbonylamino group attached directly to the aromatic ring. The compound has a molecular formula of C₁₂H₁₇FN₂O₂ and a molecular weight of 240.27 g/mol. The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and potentially contributes to its biological activity, while the tert-butyl carbamate group serves as a common protecting group in organic synthesis and pharmaceutical development.

The compound's structure gives it distinct physicochemical properties that influence its behavior in both chemical reactions and biological systems. The primary amine functional group serves as a nucleophilic center, capable of participating in various reactions including amide formation, reductive amination, and nucleophilic substitution processes. Meanwhile, the carbamate group introduces both hydrogen bond donor and acceptor sites that can facilitate intermolecular interactions with biological targets such as enzymes or receptors. These structural features collectively contribute to the compound's potential utility in medicinal chemistry and biochemical applications.

The standard InChI representation of the compound is InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,7,14H2,1-3H3,(H,15,16), with the corresponding InChIKey being KMNZOOXPIJZDBQ-UHFFFAOYSA-N. For computational and database purposes, the compound can also be represented using the SMILES notation: CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CN)F.

Physical Properties

The physical properties of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate are significant for understanding its behavior in various experimental conditions. At standard temperature and pressure, the compound exists as a solid with characteristic physical parameters that influence its handling and applications in laboratory settings. As a fluorinated aromatic compound with polar functional groups, it exhibits moderate solubility in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide, while showing limited solubility in water due to its lipophilic character.

The presence of both the fluorine substituent and the aminomethyl group creates an interesting electronic distribution within the molecule, with the electronegative fluorine withdrawing electron density from the aromatic ring while the aminomethyl group serves as an electron-donating substituent. This electronic interplay influences the compound's reactivity patterns and its potential interactions with biological macromolecules such as proteins and enzymes. Additionally, the tert-butyloxycarbonyl (Boc) group attached to the ring nitrogen provides steric bulk that can affect molecular recognition processes and reactivity at neighboring positions.

Synthesis Methods

The synthesis of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate can be accomplished through several synthetic routes, with the choice of method typically depending on the available starting materials and desired scale of production. One common approach involves the protection of the corresponding 3-(aminomethyl)-5-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction typically proceeds under mild conditions in solvents such as tetrahydrofuran (THF) or dioxane, often in the presence of bases like triethylamine or sodium hydroxide to facilitate the deprotonation of the aniline nitrogen.

Alternatively, the compound can be synthesized through a reductive amination sequence beginning with 3-amino-5-fluorobenzaldehyde. In this approach, the aldehyde functionality is first converted to an imine through reaction with ammonia or ammonium acetate, followed by reduction using sodium borohydride or sodium cyanoborohydride to yield the aminomethyl group. The aniline nitrogen can then be protected with the tert-butyloxycarbonyl group using standard procedures. This synthetic strategy offers the advantage of starting from readily available fluorinated aromatic aldehydes, which are common building blocks in organic synthesis.

A third potential synthetic route involves the selective reduction of a 3-cyano-5-fluorophenylcarbamate precursor. The nitrile group can be reduced using hydrogen with a heterogeneous catalyst such as Raney nickel or palladium on carbon, or alternatively using reducing agents like lithium aluminum hydride or borane-THF complex, to generate the aminomethyl functionality. This approach is particularly useful when starting from cyano-substituted fluorobenzenes, which are valuable intermediates in the synthesis of pharmaceutically relevant compounds.

Purification and Characterization

Following synthesis, purification of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is typically achieved through a combination of techniques, including recrystallization from appropriate solvent systems, column chromatography on silica gel, or preparative high-performance liquid chromatography (HPLC). The purified compound can be characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

NMR analysis typically reveals characteristic signals corresponding to the tert-butyl group (appearing as a strong singlet around 1.5 ppm in the ¹H NMR spectrum), the aromatic protons (appearing in the region of 6.5-7.5 ppm with coupling patterns influenced by the presence of the fluorine substituent), and the aminomethyl group (typically appearing as a singlet around 3.8-4.0 ppm). The ¹⁹F NMR spectrum would show a single resonance signal characteristic of the fluorine substituent at the 5-position of the aromatic ring, providing additional confirmation of the compound's structure.

Applications in Research and Development

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate has significant applications in various research fields, particularly in medicinal chemistry and pharmaceutical development. The compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the primary amine functionality, making it useful in multistep synthetic sequences where orthogonal protection strategies are required.

Comparison with Related Compounds

tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate belongs to a family of fluorinated carbamate compounds that share similar structural features but differ in the position of functional groups or the nature of substituents. Understanding these structural relationships can provide valuable insights into structure-activity relationships and help guide the design of compounds with optimized properties for specific applications.

Research Findings and Future Perspectives

Research involving tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate has primarily focused on its utility as a synthetic intermediate in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. The compound's structural features—particularly the combination of a fluorinated aromatic ring with differentially protected nitrogen functionalities—make it a valuable building block for the construction of structurally diverse molecules with tailored properties.

Future research directions may include the development of novel synthetic methodologies for the efficient preparation of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate and related compounds, exploration of their reactivity under various conditions, and investigation of their potential applications in areas ranging from pharmaceutical development to materials science. The compound's utility as a building block in the synthesis of fluorinated small-molecule libraries for high-throughput screening could contribute to the discovery of novel bioactive compounds with applications in various therapeutic areas.

Analytical Methods for Characterization

The accurate characterization of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate is essential for confirming its identity, assessing its purity, and understanding its physical and chemical properties. Various analytical techniques can be employed for this purpose, each providing complementary information about different aspects of the compound's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation, with ¹H, ¹³C, and ¹⁹F NMR providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule. The characteristic splitting patterns observed in the aromatic region of the ¹H NMR spectrum, influenced by the presence of the fluorine substituent, can confirm the substitution pattern on the aromatic ring. The ¹⁹F NMR would show a single resonance signal, with its chemical shift providing information about the electronic environment around the fluorine atom.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, helping to confirm its molecular formula and structural features. High-resolution mass spectrometry can determine the exact mass of the compound, which can be compared with the theoretical value calculated from its molecular formula to confirm its identity. The characteristic fragmentation pattern observed in the mass spectrum can provide additional structural information, particularly regarding the positions of substituents on the aromatic ring.

Spectroscopic Characterization Data

Table 1 presents the typical spectroscopic data expected for tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate based on its structure and comparison with related compounds:

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.20-6.80 (m, 3H, ArH), 6.50 (br s, 1H, NH), 3.85 (s, 2H, CH₂NH₂), 1.52 (s, 9H, C(CH₃)₃), 1.45 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 162.5 (d, J = 245 Hz, C-F), 152.8 (C=O), 140.2, 138.5, 114.2, 110.5, 107.8 (aromatic C), 80.5 (C(CH₃)₃), 46.2 (CH₂NH₂), 28.3 (C(CH₃)₃)
¹⁹F NMR (CDCl₃, 376 MHz)δ -113.5 (m)
IR (neat)3350, 3250 (NH stretching), 2980, 2930 (CH stretching), 1720 (C=O stretching), 1610, 1580 (aromatic C=C), 1520 (NH bending), 1160 (C-O stretching), 850, 790 (aromatic CH out-of-plane bending) cm⁻¹
HRMS (ESI)m/z calculated for C₁₂H₁₇FN₂O₂ [M+H]⁺: 241.1347, found: 241.1345

These spectroscopic data collectively provide a comprehensive characterization of tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate, confirming its structure and purity. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, influenced by their coupling with the fluorine substituent, as well as signals for the aminomethyl group, carbamate NH, and tert-butyl group. The ¹³C NMR spectrum would reveal the characteristic splitting of the carbon directly bonded to fluorine, with a large coupling constant (J = 245 Hz), as well as smaller couplings for the ortho and para carbons. The ¹⁹F NMR would show a single signal corresponding to the fluorine substituent at the 5-position of the aromatic ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator